

5-Trifluoromethyluracil: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Trifluoromethyluracil

Cat. No.: B1200052

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Introduction

5-(Trifluoromethyl)uracil, also known as Trifluorothymine, is a fluorinated pyrimidine analogue with significant applications in pharmaceutical and biochemical research. Its chemical formula is $C_5H_3F_3N_2O_2$ and it has a molecular weight of 180.09 g/mol. This compound serves as a critical intermediate in the synthesis of various therapeutic agents, most notably the antiviral and anticancer drug trifluridine. The presence of the trifluoromethyl group at the 5th position of the uracil ring enhances its biological activity and metabolic stability, making it a molecule of great interest in drug design and development. This guide provides an in-depth overview of the physicochemical properties, experimental protocols for their determination, and the mechanistic pathways associated with 5-trifluoromethyluracil.

Physicochemical Properties of 5-Trifluoromethyluracil

The key physicochemical properties of 5-trifluoromethyluracil are summarized in the table below. These parameters are crucial for understanding its behavior in biological systems and for the development of pharmaceutical formulations.

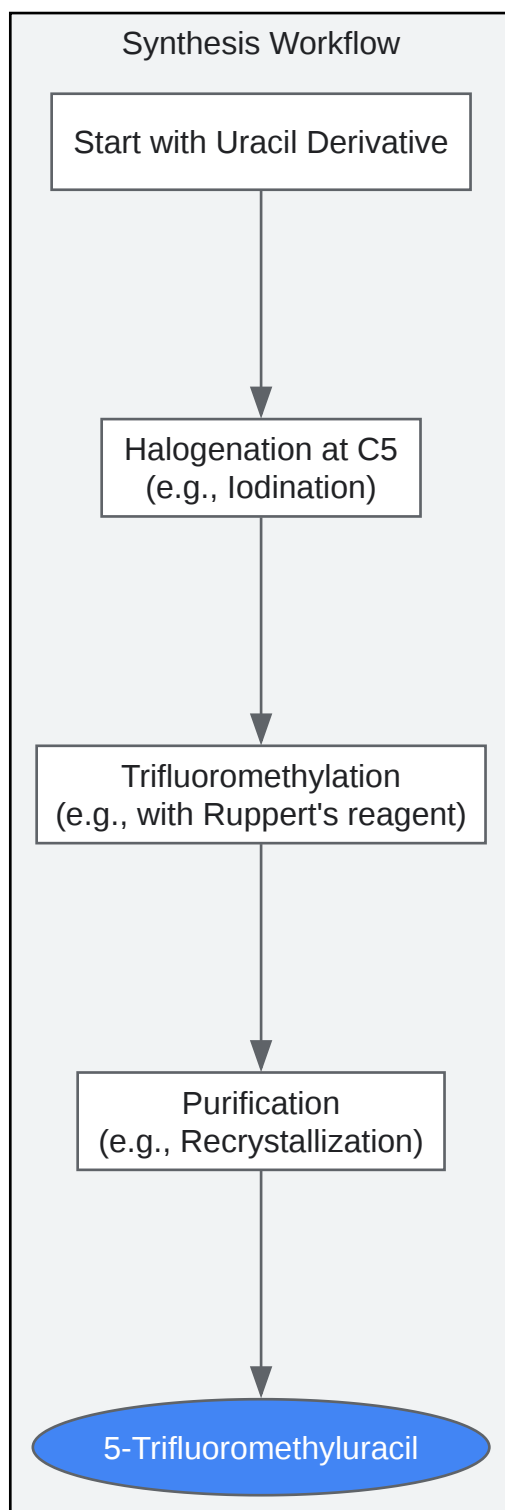
Property	Value	Reference
Molecular Formula	C ₅ H ₃ F ₃ N ₂ O ₂	[1]
Molecular Weight	180.09 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[3]
Melting Point	242-246 °C	[2]
Boiling Point	Decomposes at high temperatures	
Solubility	Soluble in DMSO (up to 25 mg/ml) and water (up to 14 mg/ml).	[4]
pKa	The experimental pKa value for 5-trifluoromethyluracil is not readily available. However, the pKa of its corresponding nucleoside, trifluridine (trifluorothymine deoxyriboside), is reported as 7.95, with another source stating 7.85 with uncertainty.	[4][5]
logP (Octanol-Water)	An experimental logP value for 5-trifluoromethyluracil is not readily available in the cited literature. For reference, the logP of the related compound 5-fluorouracil is -0.89, and the logP of trifluridine is -0.46.	[5][6]

Experimental Protocols

Detailed methodologies for the synthesis and determination of key physicochemical properties of **5-trifluoromethyluracil** are outlined below.

Synthesis of 5-Trifluoromethyluracil

A generalized method for the synthesis of 5-trifluoromethyluracil involves a multi-step process. One common route begins with a starting uracil derivative, which undergoes a series of reactions to introduce the trifluoromethyl group at the 5-position. The following is a conceptual workflow:



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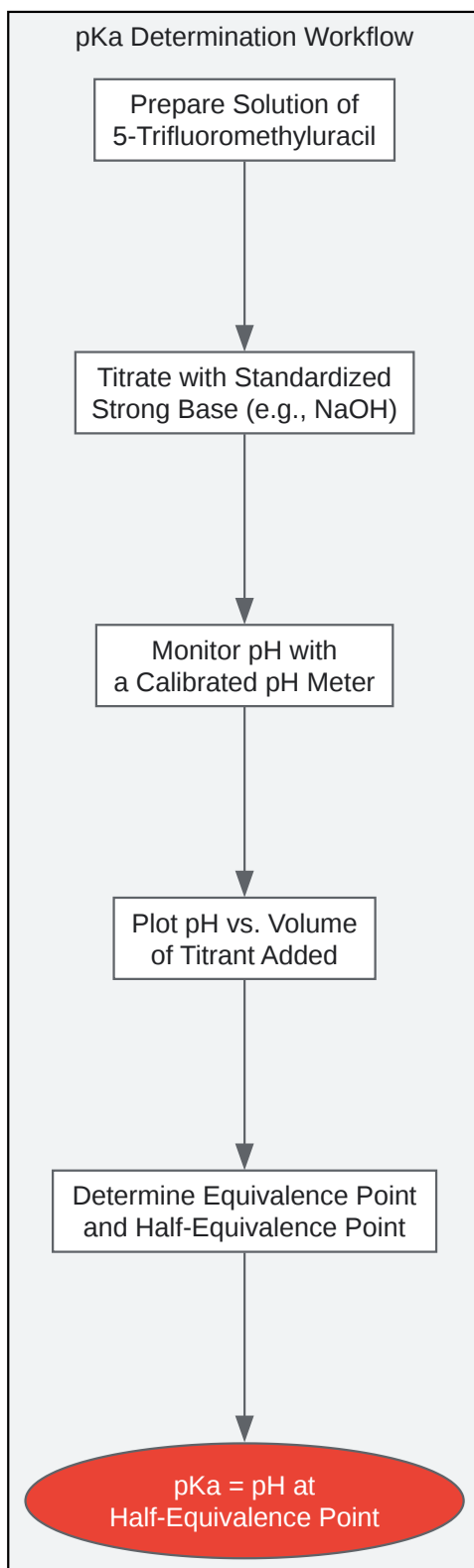
Caption: A generalized workflow for the synthesis of 5-**trifluoromethyluracil**.

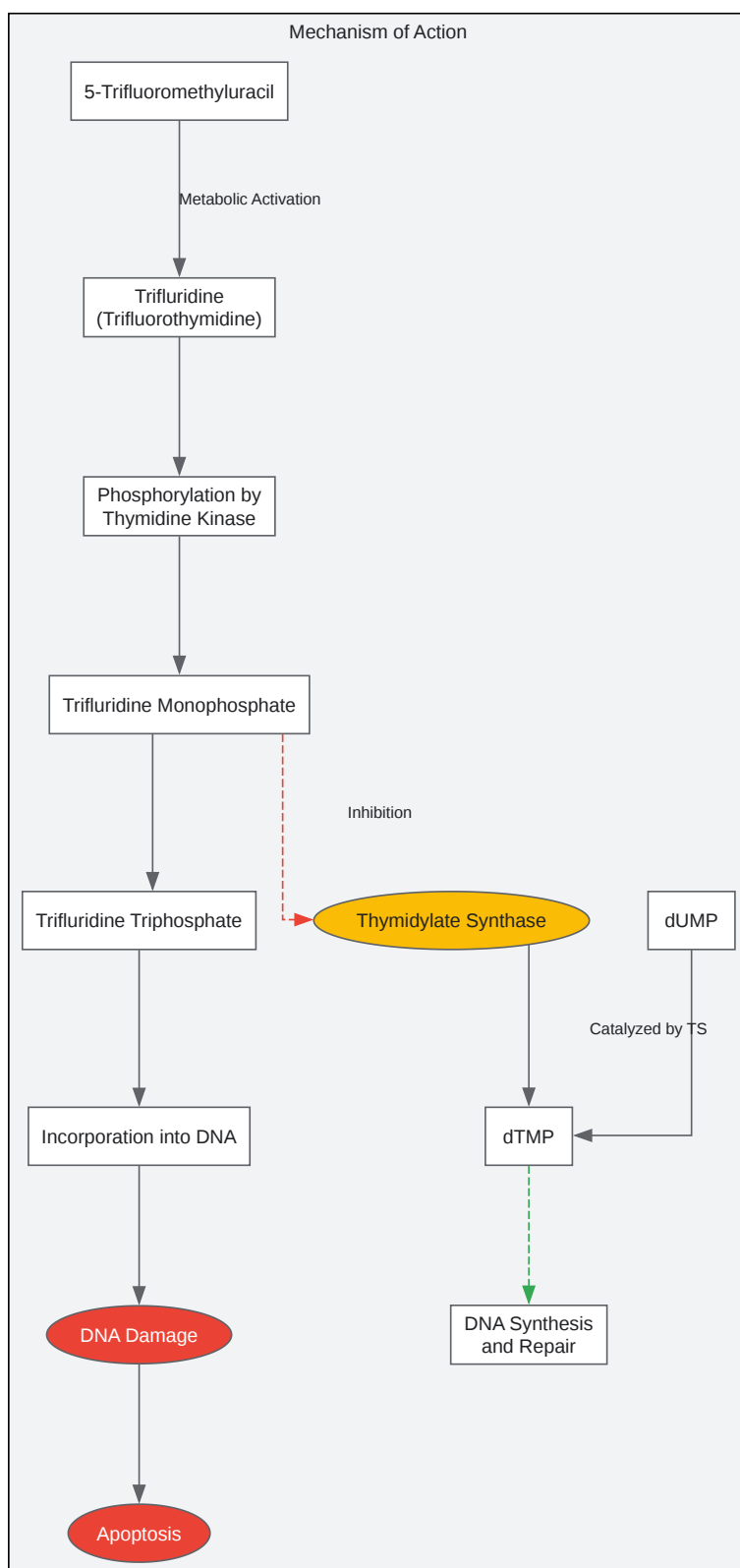
A typical synthesis may involve the following steps:

- Halogenation: Introduction of a halogen, such as iodine, at the 5-position of the uracil ring to create a reactive site.
- Trifluoromethylation: Reaction of the halogenated uracil with a trifluoromethylating agent, such as trifluoromethyltrimethylsilane (Ruppert's reagent), often in the presence of a catalyst.
- Purification: The crude product is then purified, typically by recrystallization from a suitable solvent, to yield pure 5-trifluoromethyluracil.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration. This method involves titrating a solution of the compound with a strong base and monitoring the pH change.





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